molecular formula C8H8O5 B1223082 3,5-Dihydroxy-4-methoxybenzoic acid CAS No. 4319-02-2

3,5-Dihydroxy-4-methoxybenzoic acid

Cat. No. B1223082
CAS RN: 4319-02-2
M. Wt: 184.15 g/mol
InChI Key: UBXDWYFLYYJQFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-dihydroxy-4-methoxybenzoic acid often involves complex reactions that lead to interesting molecular structures and properties. For instance, the synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid showcases the intricate steps involved in producing derivatives of 3,5-dihydroxy-4-methoxybenzoic acid, including the formation of hydrogen bonds and the application of spectroscopic analysis for structural determination (Ö. Tamer et al., 2015).

Molecular Structure Analysis

The molecular structure of 3,5-dihydroxy-4-methoxybenzoic acid derivatives is often characterized by the presence of specific functional groups that interact through hydrogen bonds and other intermolecular forces. Studies such as the molecular recognition of 3,5-dihydroxybenzoic acid and its derivatives highlight the complexity of these interactions and their role in forming supramolecular assemblies (S. Varughese, V. Pedireddi, 2006).

Chemical Reactions and Properties

3,5-Dihydroxy-4-methoxybenzoic acid and its related compounds undergo various chemical reactions, demonstrating a range of chemical properties. For instance, the inactivation of catechol O-methyltransferase by 5-hydroxy-3-mercapto-4-methoxybenzoic acid showcases the compound's inhibitory activity and its potential as an affinity-labeling reagent (R. Borchardt, J. Huber, 1982).

Physical Properties Analysis

The physical properties of 3,5-dihydroxy-4-methoxybenzoic acid derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies focusing on the synthesis, crystal structures, and characterization of these compounds provide valuable insights into their physical properties and how they can be tailored for specific uses (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of 3,5-dihydroxy-4-methoxybenzoic acid and its derivatives are characterized by their reactivity, stability, and the types of chemical bonds they form. Research into the electrochemical properties and reactivity of these compounds reveals their potential applications in synthesis and material science (S. M. Golabi, D. Nematollahi, 1997).

Scientific Research Applications

Microbial Oxidation and Methanol Production

A study by Donnelly and Dagley (1980) explored the microbial oxidation of various benzoic acids, including compounds structurally similar to 3,5-dihydroxy-4-methoxybenzoic acid, by Pseudomonas putida. This research demonstrated the ability of specific microbial strains to oxidize methoxybenzoic acids, potentially leading to the production of methanol and other compounds. This finding is significant for understanding microbial pathways and their applications in biotechnology and environmental science. See Donnelly and Dagley (1980).

Encapsulation for Controlled Release

Hong, Oh, and Choy (2008) investigated the encapsulation of vanillic acid, a compound structurally related to 3,5-dihydroxy-4-methoxybenzoic acid, into layered double hydroxide (LDH) nanoparticles. This study highlights the potential of using such compounds in the controlled release of flavors and aromas in food and pharmaceutical industries. This encapsulation technology could be applied to similar compounds like 3,5-dihydroxy-4-methoxybenzoic acid. Read more at Hong, Oh, and Choy (2008).

Novel Compounds Isolation

Ali, Ahmad, Zahid, and Tareen (1998) isolated new benzoic acid derivatives, including ethyl 3,5-dihydroxy-4-methoxybenzoate, from the aerial parts of Stocksia brahuica. The identification and isolation of such novel compounds expand the library of naturally occurring chemicals and provide a basis for further pharmacological and biochemical studies. Discover more at Ali et al. (1998).

Glycosidase and Glycogen Phosphorylase Inhibition

Li et al. (2008) isolated compounds from Cyclocarya paliurus leaves, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, a compound similar to 3,5-dihydroxy-4-methoxybenzoic acid. These compounds exhibited significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase, enzymes relevant in diabetes management. This research points to the potential use of such compounds in developing new treatments for metabolic disorders. Further details can be found in Li et al. (2008).

Safety And Hazards

While specific safety and hazard information for 3,5-Dihydroxy-4-methoxybenzoic acid is not available, general precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

3,5-dihydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXDWYFLYYJQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063412
Record name Benzoic acid, 3,5-dihydroxy-4-methoxy-
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Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-O-Methylgallic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,5-Dihydroxy-4-methoxybenzoic acid

CAS RN

4319-02-2
Record name 4-O-Methylgallic acid
Source CAS Common Chemistry
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Record name 3,5-Dihydroxy-4-methoxybenzoic acid
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Record name Benzoic acid, 3,5-dihydroxy-4-methoxy-
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Record name Benzoic acid, 3,5-dihydroxy-4-methoxy-
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Record name 3,5-dihydroxy-p-anisic acid
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Record name 3,5-DIHYDROXY-4-METHOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

Treatment of 4-bromo-3,5-dihydroxybenzoic acid (23.3 g, 0.1 mole) with sodium methoxide (18.5 g, 0.8 g atom) in an analogous procedure to that of Example 9 with a 9 hour reflux yielded 12 g (theory 18.4 g) of a white solid, m.p 238°-42° C. NMR showed this to be 45% title product and 55% starting material.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
B Nikodejevic, S Senoh, JW Daly… - Journal of Pharmacology …, 1970 - Citeseer
NIKODEJEVIC, B., S. SENOR, JW DALY AND CR CREVELING: Catechol-O-methyl-transferase. II. A new class of inhibitors of catechol-O-methyltransferase; 3, 5-dihydroxy-4-…
Number of citations: 219 citeseerx.ist.psu.edu
RT Borchardt, JH Huber, M Houston - Journal of medicinal …, 1982 - ACS Publications
A series of 5-substituted 3-hydroxy-4-methoxybenzoic acids (isovanillic acids) and-benzaldehydes (isovanillins) have been synthesized and evaluated as inhibitors of rat liver catechol O…
Number of citations: 35 pubs.acs.org
MA Farag, DA Al‐Mahdy, R Salah El Dine… - Chemistry & …, 2015 - Wiley Online Library
Bacterial wilts of potato, tomato, pepper, and or eggplant caused by Ralstonia solanacearum are among the most serious plant diseases worldwide. In this study, the issue of developing …
Number of citations: 37 onlinelibrary.wiley.com
AS Gadallah, S Yousuf, A Jabeen, MM Swilam… - Molecules, 2020 - mdpi.com
Natural products have served as primary remedies since ancient times due to their cultural acceptance and outstanding biodiversity. To investigate whether Tamarix aphylla L. …
Number of citations: 16 www.mdpi.com
CH Ma, B Chen, HY Qi, BG Li… - Journal of natural …, 2004 - ACS Publications
Two new pyranocoumarin diastereoisomers, calopolyanolides C (1) and D (2), were isolated from the ethanolic extract of the seeds of Calophyllum polyanthum, along with …
Number of citations: 21 pubs.acs.org
A Oladele Oladimeji, I Adebayo Oladosu… - Natural product …, 2018 - Taylor & Francis
Dioclins A (1) and B (2), the new flavonoids, have been isolated from the ethyl acetate soluble fraction of the roots of Dioclea reflexa along with 3,5-dihydroxy-4 methoxybenzoic acid (3), …
Number of citations: 9 www.tandfonline.com
W Lakornwong, K Kanokmedhakul… - Natural product …, 2014 - Taylor & Francis
Phytochemical investigation of the roots of Leea thorelii led to the isolation of nine compounds. Their structures were determined from spectroscopic data as bergenin (1), 11-O-acetyl …
Number of citations: 14 www.tandfonline.com
NT Dao, Y Jang, M Kim, HH Nguyen… - Records of Natural …, 2019 - acgpubs.org
Various Elaeocarpus species including Elaeocarpus tonkinensis have been important medicinal plants that used in traditional medication system and mainly used to cure nervous …
Number of citations: 21 acgpubs.org
N Sarkar, AS Avasthi, S Ghosal - Asian J Pharm Clin Res, 2018 - academia.edu
Objective: Chemical profiling of the most active fraction of Tropidia curculioides, isolation and characterization of marker compounds along with the evaluation of biological activity. …
Number of citations: 5 www.academia.edu
WM Davis, NS Hatoum, JH Khalsa - Toxicology, 1979 - Elsevier
A lethal synergism between morphine and tropolone, an inhibitor of catechol-O-methyltransferase, was previously noted in adult male Holtzman rats. The present research …
Number of citations: 7 www.sciencedirect.com

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